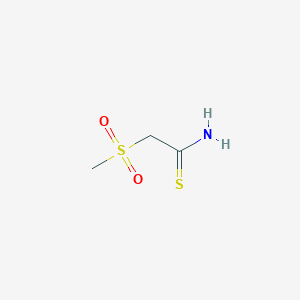

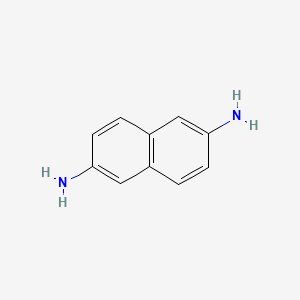

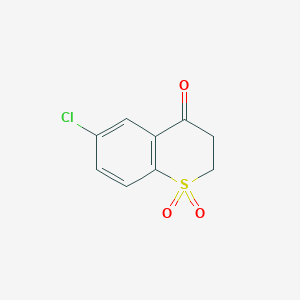

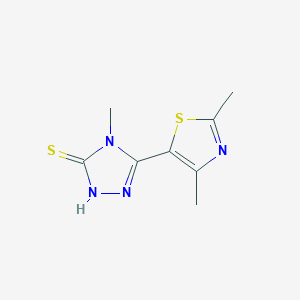

![molecular formula C16H14N2O2 B1363607 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-04-2](/img/structure/B1363607.png)

2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic molecule. It contains a methoxyphenyl group, a methylimidazo group, and a pyridine-3-carbaldehyde group .

Synthesis Analysis

The synthesis of similar compounds involves multistep processes. For instance, the synthesis of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde involved Friedlander condensation of 5-amino-3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide . Another synthesis involved the reaction of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with cyclohexane-1,3-dione .Chemical Reactions Analysis

The compound may participate in various chemical reactions. For example, imidazo[1,2-a]pyridine derivatives have been used as catalysts for the oxidation of catechol to o-quinone . The reaction kinetics were followed by measuring the absorbance versus time with a UV-Vis spectrophotometer .Aplicaciones Científicas De Investigación

Synthesis Techniques

- Water-Mediated Hydroamination and Silver-Catalyzed Aminooxygenation : Methylimidazo[1,2-a]pyridines, including derivatives like 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, can be synthesized via water-mediated hydroamination. This process does not require any deliberate addition of a catalyst. Additionally, silver-catalyzed intramolecular aminooxygenation has been utilized for producing these compounds in moderate to good yields (Mohan et al., 2013).

Fluorescence and Molecular Rotor Studies

- Fluorescent Molecular Rotors : The compound has been involved in the synthesis of fluorescent molecular rotors (FMRs) with significant viscosity sensing properties. These FMRs show enhanced emission intensity in a viscous environment, which could be crucial for various biological and chemical sensing applications (Jadhav & Sekar, 2017).

Anticancer Research

- Breast Cancer Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines, closely related to this compound, have demonstrated promising activity against breast cancer cells. These compounds inhibit cell proliferation, cause DNA cleavage, and induce apoptosis in cancer cells, making them potential candidates for breast cancer chemotherapy (Almeida et al., 2018).

Photophysical Properties

- Synthesis and Photophysical Properties : The compound is part of studies that involve synthesizing various tricyclic and tetracyclic N-heterocycles. These compounds have distinct absorption and emission spectra, which are influenced by substituents in their structure, making them valuable for photophysical studies (Deore et al., 2015).

Luminescent Material Development

- Low-Cost Emitters with Large Stokes' Shift : Derivatives of imidazo[1,2-a]pyridine, like the compound , have been synthesized for their remarkable Stokes' shift and high quantum yields. They have potential applications in developing luminescent materials at a low cost (Volpi et al., 2017).

Crystal Structure Analysis

- Crystal Structure and Hirshfeld Surface Analysis : The compound's derivatives have been analyzed for their crystal structures, providing valuable insights into their molecular configurations and interactions. This analysis is crucial for understanding the physical and chemical properties of these compounds (Dhanalakshmi et al., 2018).

Catalytic Activity in Oxidation Reactions

- Catalytic Activity in Oxidation Reactions : Imidazopyridine derivatives, closely related to the compound , have been synthesized and evaluated for their catalytic activities. They have shown effectiveness in catalyzing the oxidation of catechol, an important reaction in various chemical processes (Saddik et al., 2012).

Antiulcer Agents

- Potential Antiulcer Agents : The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, structurally similar to the compound of interest, has been explored for their potential as antiulcer agents. Though these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties (Starrett et al., 1989).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-7-18-14(10-19)16(17-15(18)8-11)12-4-3-5-13(9-12)20-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBCCRDBXSINSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)C=O)C3=CC(=CC=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901161371 |

Source

|

| Record name | 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

727652-04-2 |

Source

|

| Record name | 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=727652-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

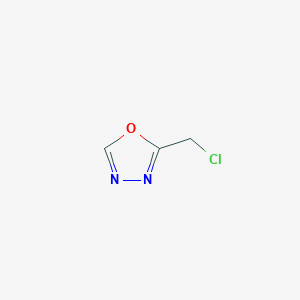

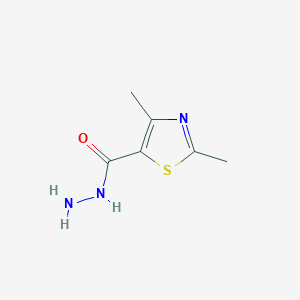

![Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B1363533.png)